molecular formula C8H9Cl4N B13464668 Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride

Cat. No.: B13464668
M. Wt: 261.0 g/mol
InChI Key: JHFUGTXXEVEUJS-UHFFFAOYSA-N
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Description

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 2,4,6-trichlorophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trichlorobenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydroxide or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a tool to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenylmethylamine: Similar structure but lacks the methyl group on the nitrogen atom.

    2,4,6-Trichlorophenylmethylamine hydrochloride: Similar structure but lacks the methyl group on the nitrogen atom and is also a hydrochloride salt.

    Methyl[(2,4-dichlorophenyl)methyl]amine hydrochloride: Similar structure but has one less chlorine atom on the phenyl ring.

Uniqueness

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl group on the nitrogen atom also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9Cl4N

Molecular Weight

261.0 g/mol

IUPAC Name

N-methyl-1-(2,4,6-trichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H8Cl3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H

InChI Key

JHFUGTXXEVEUJS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1Cl)Cl)Cl.Cl

Origin of Product

United States

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